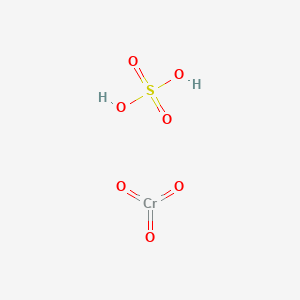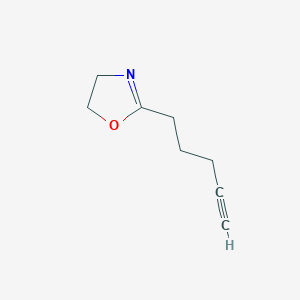
2-(4-Pentynyl)-2-oxazoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Pentynyl)-2-oxazoline is a heterocyclic organic compound that features an oxazoline ring with a pentynyl substituent at the 2-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Pentynyl)-2-oxazoline typically involves the cyclization of 4-pentynylamine with a suitable carboxylic acid derivative. One common method is the reaction of 4-pentynylamine with ethyl chloroformate in the presence of a base such as triethylamine, followed by cyclization to form the oxazoline ring. The reaction conditions generally require an inert atmosphere and moderate temperatures to ensure high yields and purity of the product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the yield and quality of the compound .
Análisis De Reacciones Químicas
Types of Reactions
2-(4-Pentynyl)-2-oxazoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazoles or other oxidized derivatives.
Reduction: Reduction reactions can convert the oxazoline ring to oxazolidine or other reduced forms.
Substitution: The pentynyl group can undergo substitution reactions with various nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) or organometallic compounds (e.g., Grignard reagents) are employed.
Major Products Formed
Oxidation: Oxazoles and other oxidized derivatives.
Reduction: Oxazolidines and other reduced forms.
Substitution: Various substituted oxazolines depending on the reagents used.
Aplicaciones Científicas De Investigación
2-(4-Pentynyl)-2-oxazoline has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and polymers.
Biology: Serves as a probe in biochemical assays and studies involving enzyme-catalyzed reactions.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-(4-Pentynyl)-2-oxazoline involves its interaction with specific molecular targets and pathways. The compound can act as a ligand for certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
Benzene, 4-pentynyl-: A structurally related compound with a benzene ring instead of an oxazoline ring.
4-Pentynylamine: The precursor used in the synthesis of 2-(4-Pentynyl)-2-oxazoline.
N-(4-Pentynyl)phthalimide: Another compound with a pentynyl group, used in different applications.
Uniqueness
This compound is unique due to its oxazoline ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various research and industrial applications, distinguishing it from other similar compounds .
Propiedades
Número CAS |
891770-59-5 |
|---|---|
Fórmula molecular |
C8H11NO |
Peso molecular |
137.18 g/mol |
Nombre IUPAC |
2-pent-4-ynyl-4,5-dihydro-1,3-oxazole |
InChI |
InChI=1S/C8H11NO/c1-2-3-4-5-8-9-6-7-10-8/h1H,3-7H2 |
Clave InChI |
MNUUNDKDTPELEI-UHFFFAOYSA-N |
SMILES canónico |
C#CCCCC1=NCCO1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(2S)-2-[(3R)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-2-oxopyrrolidin-1-yl]-3-methylbutanoic acid](/img/structure/B12058336.png)


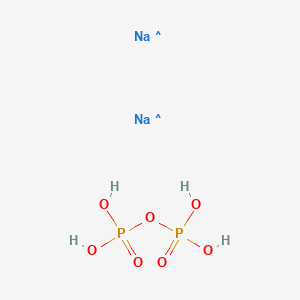

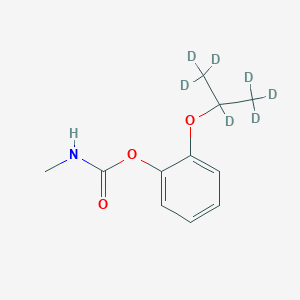

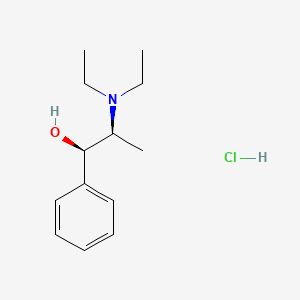
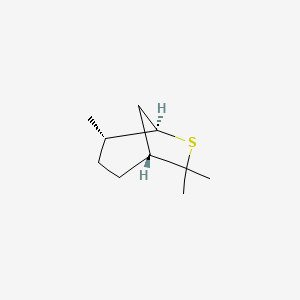

![sodium;[(2S,3R,4S,5S,6R)-2-[(2R,3S,4R,5R)-5-acetamido-6-hydroxy-2-(hydroxymethyl)-4-[(2S,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl] sulfate](/img/structure/B12058395.png)

